molecular formula C15H13ClN2O2 B5843243 N-[2-(acetylamino)phenyl]-4-chlorobenzamide

N-[2-(acetylamino)phenyl]-4-chlorobenzamide

Cat. No. B5843243
M. Wt: 288.73 g/mol
InChI Key: SVALSKHRIKOURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-4-chlorobenzamide, commonly known as N-(2-acetamidophenyl)-4-chlorobenzamide (NACB), is a chemical compound that has been widely used in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[2-(acetylamino)phenyl]-4-chlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-[2-(acetylamino)phenyl]-4-chlorobenzamide has been found to selectively inhibit COX-2, which is the isoform of COX that is induced during inflammation.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-4-chlorobenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antipyretic effects, reducing fever in animal models. In addition, N-[2-(acetylamino)phenyl]-4-chlorobenzamide has been shown to inhibit the activity of acetylcholinesterase, which could make it a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)phenyl]-4-chlorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well characterized in terms of its chemical and physical properties. It has also been extensively studied in animal models, which makes it a useful tool for studying the mechanisms of inflammation, pain, and fever. However, there are also some limitations to its use. It has not been extensively studied in humans, so its safety and efficacy in humans are not well established. In addition, it has been shown to have some toxicity in animal studies, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(acetylamino)phenyl]-4-chlorobenzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans and to explore its mechanism of action in more detail. Another area of interest is its potential as a treatment for inflammatory conditions such as arthritis. Further studies are needed to determine the optimal dose and duration of treatment and to explore its potential side effects. Finally, N-[2-(acetylamino)phenyl]-4-chlorobenzamide could be used as a tool for studying the mechanisms of inflammation, pain, and fever in more detail, which could lead to the development of new treatments for these conditions.

Synthesis Methods

N-[2-(acetylamino)phenyl]-4-chlorobenzamide can be synthesized by reacting 2-acetamidophenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time. The resulting product is then purified by column chromatography to obtain pure N-[2-(acetylamino)phenyl]-4-chlorobenzamide.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-4-chlorobenzamide has been used in a variety of scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects similar to mefenamic acid. It has also been found to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

N-(2-acetamidophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-13-4-2-3-5-14(13)18-15(20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVALSKHRIKOURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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